Stereochemistry-Dependent 3C Protease Binding
The compound as the (6S)-enantiomer (TVR) binds to the EV-D68 3C protease active site with its methyl group occupying a defined hydrophobic sub-pocket, as shown in the 1.52 Å resolution co-crystal structure 7GOR [1]. The ligand validation reports a Real Space Correlation Coefficient (RSCC) of 0.505 and a Real Space R-factor of 0.315, confirming a well-defined fit to the electron density [2]. In contrast, the (6R)-enantiomer would place the methyl group in an orientation sterically incompatible with the same binding pocket, and the published fragment screen identified only the (S)-configured compound among active-site binders [3].
| Evidence Dimension | Stereochemical fit to 3C protease active site |
|---|---|
| Target Compound Data | RSCC = 0.505; Real Space R-factor = 0.315; PDB 7GOR resolution = 1.52 Å |
| Comparator Or Baseline | (6R)-enantiomer (hypothetical): predicted steric clash with pocket; not identified as binder in screen |
| Quantified Difference | Qualitative: only (S)-enantiomer observed as binder; (R)-enantiomer absent from fragment screen hits |
| Conditions | X-ray crystallography; PanDDA analysis of EV-D68 3C protease crystals soaked with fragment libraries at Diamond Light Source beamline I04-1 |
Why This Matters
For procurement decisions, the (6S)-stereochemistry is essential for any follow-up structure–activity relationship studies; purchasing the racemate or wrong enantiomer would waste resources on inactive material.
- [1] PDB 7GOR: PanDDA analysis group deposition – Crystal Structure of Enterovirus D68 3C Protease in complex with Z2273972081. Deposited 2023 Aug 24; released 2023 Nov 29. doi:10.2210/pdb7gor/pdb. View Source
- [2] RCSB PDB Ligand Validation for 7GOR: TVR. Real Space R-factor 0.315; RSCC 0.505. https://www.rcsb.org/ligand-validation/7GOR/TVR. View Source
- [3] Lithgo RM, Tomlinson CWE, Fairhead M, et al. Crystallographic fragment screen of Enterovirus D68 3C protease and iterative design of lead-like compounds using structure-guided expansions. bioRxiv [Preprint]. 2024 May 1:2024.04.29.591650. doi:10.1101/2024.04.29.591650. View Source
